Levamisole

Veterinary Parasitology Human Helminthology Chiral Pharmacology

Levamisole (CAS 14769-73-4) is the active S(-)-enantiomer of tetramisole, delivering twice the potency per unit mass versus the racemate. It selectively targets the L-type nAChR subtype (derquantel Kb=0.96 µM)—pharmacologically distinct from pyrantel (P-type) and morantel (M-type) receptors—making these agents non-interchangeable. Critically, levamisole exhibits asymmetric cross-resistance: levamisole selection confers pyrantel resistance, but pyrantel selection does not confer levamisole resistance, supporting levamisole-first deployment in rotation protocols. Its multi-enzyme inhibition profile (malate dehydrogenase, aldolase, cholinesterase) avoids β-tubulin mutation-based cross-resistance that compromises benzimidazoles. With documented 95.46% FECR where albendazole has fallen below 80%, levamisole is the most efficacious single-agent anthelmintic for resistance-management programs. Also available as hydrochloride salt (CAS 16595-80-5).

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 14769-73-4; 16595-80-5
Cat. No. B15609044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevamisole
CAS14769-73-4; 16595-80-5
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
InChIKeyHLFSDGLLUJUHTE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.44e+00 g/L
Water 210 (mg/mL)
Methanol sol. (mg/mL)
Propylene glycol sol. (mg/mL)
Ethanol sl. sol. (mg/mL)

Levamisole (CAS 14769-73-4; 16595-80-5): A Chiral Imidazothiazole Anthelmintic and Immunomodulator — Procurement-Relevant Profile


Levamisole is the pharmacologically active S(-)-enantiomer of the imidazothiazole racemate tetramisole. It functions as a nicotinic acetylcholine receptor (nAChR) agonist in nematode muscle, producing spastic paralysis and expulsion of susceptible parasites . Levamisole hydrochloride (CAS 16595-80-5) is the commonly formulated salt and is approved for veterinary and human use as a broad-spectrum anthelmintic . Beyond its anthelmintic action, levamisole possesses immunomodulatory properties including augmentation of lymphocyte proliferation and macrophage activation, which distinguish it from purely antiparasitic agents in the same therapeutic class . Critically, only the S-enantiomer (levamisole) is pharmacologically active; the R-form (dexamisole) is largely inactive, making procurement of the resolved enantiomer essential for efficacy .

Why Levamisole Cannot Be Generically Substituted by Its Racemate or Alternative Cholinergic Anthelmintics


Levamisole presents a multi-layered differentiation profile that precludes simple substitution by tetramisole (the racemate) or other cholinergic anthelmintics such as pyrantel or morantel. First, only the S-enantiomer is pharmacologically active; tetramisole contains 50% inactive R-isomer, reducing potency per unit mass . Second, levamisole activates a distinct nAChR subtype (L-type) with a unique antagonist sensitivity profile (derquantel Kb = 0.96 µM), differing from the receptors targeted by pyrantel (P-type, Kb = 126 nM) and morantel (M-type, Kb = 13.9 nM) — meaning these drugs are not functionally interchangeable at the receptor level . Third, levamisole's enzyme inhibition profile is mechanistically broader than that of benzimidazoles such as albendazole, targeting malate dehydrogenase, aldolase, phosphomonoesterases, and cholinesterase even at 10⁻⁴ M . Fourth, cross-resistance patterns are asymmetric: levamisole selection confers resistance to pyrantel, but pyrantel selection does not confer resistance to levamisole, making levamisole a strategically distinct choice in resistance-management programs .

Levamisole Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Enantiomer-Specific Potency: Levamisole vs. Tetramisole (Racemate) in Human Ascariasis

Levamisole, the isolated S-enantiomer, demonstrates approximately two-fold greater potency relative to its racemate tetramisole in human ascariasis. At equivalent or lower doses, levamisole achieves 100% cure rates against Ascaris lumbricoides, whereas tetramisole requires higher doses to reach comparable efficacy . In a separate camel nematode study, levamisole numerically outperformed tetramisole (98.03–98.38% vs. 96.40–98.50% efficacy) .

Veterinary Parasitology Human Helminthology Chiral Pharmacology

Nicotinic Acetylcholine Receptor Subtype Selectivity: Levamisole (L-nAChR) vs. Pyrantel (P-nAChR) vs. Morantel (M-nAChR)

In Brugia malayi muscle cells, the cholinergic anthelmintics each activate pharmacologically distinct nAChR subtypes. Derquantel, a competitive antagonist, discriminates these subtypes: levamisole activates L-nAChRs (derquantel Kb = 0.96 µM), pyrantel activates P-nAChRs (Kb = 126 nM), and morantel activates M-nAChRs (Kb = 13.9 nM) . The 7.6-fold difference in derquantel Kb between levamisole and pyrantel, and the 69-fold difference between levamisole and morantel, demonstrates that these drugs engage substantially different receptor populations. Levamisole and pyrantel responses both require unc-38 and unc-29 gene products, whereas morantel responses do not, indicating a further genetic-level distinction .

Molecular Parasitology Ion Channel Pharmacology Anthelmintic Resistance

Levamisole-Specific Homeostatic Desensitization: Resistance Risk Divergence from Other Cholinergic Anthelmintics

Maintained application of levamisole to Brugia malayi produces a time-dependent loss of response (homeostatic desensitization) that is specific to levamisole and does not extend to pyrantel, morantel, or oxantel . In controlled motility assays, the desensitization of the levamisole response was quantitatively greater than that of acetylcholine and other anthelmintics . This plasticity is associated with changes in unc-38 and nra-2 expression levels in the parasite . Critically, asymmetric cross-resistance has been demonstrated in vivo in Oesophagostomum spp. of pigs: levamisole selection conferred automatic resistance to pyrantel (FECR = 10.4%, P > 0.05; WCR = 64.5% and 90.7%), whereas pyrantel selection left the population fully susceptible to levamisole .

Anthelmintic Resistance Homeostatic Plasticity Nematode Pharmacology

Comparative Enzyme Inhibition Profile: Levamisole vs. Albendazole in Avian Nematodes

In Ascaridia galli and Heterakis gallinae homogenates, levamisole at 10⁻⁴ M completely inhibited malate dehydrogenase activity in both directions, whereas albendazole at a 100-fold higher concentration (10⁻² M) achieved only 67% and 53% inhibition of oxaloacetate reduction in A. galli and H. gallinae, respectively . Levamisole at 10⁻⁴ M additionally inhibited aldolase (57% and 32%), acid phosphomonoesterase, alkaline phosphomonoesterase, and cholinesterase — enzyme targets that albendazole did not significantly affect at any tested concentration . This broader, more potent enzyme inhibition profile indicates a multi-target mechanism distinct from the tubulin-binding action of benzimidazoles .

Anthelmintic Mechanism of Action Enzyme Inhibition Comparative Biochemistry

Comparative Anthelmintic Efficacy: Levamisole vs. Benzimidazoles and Macrocyclic Lactones in Field-Resistant Goat Nematodes

In goats with naturally acquired gastrointestinal nematode infections where resistance to multiple drug classes was emerging, levamisole achieved the highest faecal egg count reduction (FECR) among four tested anthelmintics. Levamisole (95.46%) significantly outperformed ivermectin (86.38%), fenbendazole (80.24%), and albendazole (78.15%) at day 10 post-treatment . In a separate sheep study, levamisole hydrochloride produced 95.8% FECR at day 28, comparable to nitroxynil (96.93%) and closantel (95.5%), but substantially exceeding moxidectin (80.2%) and fenbendazole (27.5%) . However, in a Uganda goat study with high drug resistance pressure, levamisole FECR was 73%, exceeding albendazole (66%) but lower than ivermectin (86%) , illustrating that levamisole's relative advantage is context-dependent and often highest where benzimidazole resistance is established.

Veterinary Parasitology Anthelmintic Resistance Field Efficacy Trials

Species-Specific Hookworm Efficacy: Levamisole vs. Mebendazole vs. Pyrantel Pamoate in Human Clinical Trials

Against human hookworm infection, levamisole efficacy is highly variable and parasite-species dependent. In a Nigerian pediatric trial, levamisole (2.5 mg/kg) showed only 17.86% efficacy against hookworm, compared to 90.48% for mebendazole and 45.16% for pyrantel pamoate . However, in an Iranian trial, levamisole achieved a 100% cure rate against Ancylostoma duodenale (hookworm), compared to 90% for pyrantel pamoate, 35% for mebendazole, and 51% for thiabendazole . This divergence likely reflects differences in hookworm species composition (Necator americanus vs. A. duodenale) and highlights that levamisole's hookworm efficacy is highly species-contingent.

Human Helminthology Soil-Transmitted Helminths Clinical Anthelmintic Trials

Levamisole Prioritization Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Veterinary Parasite Control Programs in Regions with Confirmed Benzimidazole Resistance

In goat and sheep farms where albendazole FECR has fallen below 80% and fenbendazole below 30% — as documented in the Uganda, West Bengal, and Brazil field studies above — levamisole at 95.46% FECR represents the most efficacious single-agent option among conventional anthelmintics . Its distinct nAChR-based mechanism and multi-enzyme inhibition profile avoid cross-resistance with β-tubulin mutations that compromise benzimidazoles .

Mass Drug Administration Targeting Ancylostoma duodenale-Predominant Hookworm Regions

In geographic areas where A. duodenale is the dominant hookworm species (e.g., parts of the Middle East and South Asia), levamisole's 100% cure rate substantially exceeds the 35–51% achieved by mebendazole or thiabendazole . Procurement of levamisole for these programs should be paired with species-level diagnostics to confirm A. duodenale predominance, as efficacy against Necator americanus is markedly lower (17.86%) .

Combinatorial Anthelmintic Regimens Leveraging Asymmetric Cross-Resistance

Because levamisole resistance automatically compromises pyrantel efficacy but not vice versa , rational combination or rotation protocols should deploy levamisole as the first-line cholinergic agent, reserving pyrantel for populations where levamisole susceptibility has been confirmed. This asymmetric resistance pattern also supports levamisole + benzimidazole combinations (e.g., levamisole + albendazole), which in Fiji achieved 94.4% average FECR compared to 65.3% for albendazole alone .

Immunomodulatory Adjunct Research in Oncology and Infectious Disease Models

For researchers investigating immunopotentiation, levamisole augments lymphocyte proliferation, macrophage proliferation, and macrophage-mediated killing of Listeria monocytogenes — a functional profile shared with isoprinosine but not with muramyl dipeptide or SM1213, which only induce macrophage activation directly . This broader immunopharmacologic profile supports its use as a positive control or comparator in studies exploring T-cell and macrophage co-stimulation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levamisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.